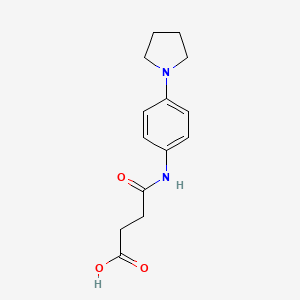

N-(4-Pyrrolidin-1-yl-phenyl)-succinamic acid

Beschreibung

BenchChem offers high-quality N-(4-Pyrrolidin-1-yl-phenyl)-succinamic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-Pyrrolidin-1-yl-phenyl)-succinamic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

4-oxo-4-(4-pyrrolidin-1-ylanilino)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3/c17-13(7-8-14(18)19)15-11-3-5-12(6-4-11)16-9-1-2-10-16/h3-6H,1-2,7-10H2,(H,15,17)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SETQQTBFNOXQDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC=C(C=C2)NC(=O)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Profile: 4-oxo-4-((4-(pyrrolidin-1-yl)phenyl)amino)butanoic acid

Synonyms:

Executive Summary

This technical guide profiles 4-oxo-4-((4-(pyrrolidin-1-yl)phenyl)amino)butanoic acid , a heterobifunctional scaffold characterized by an electron-rich pyrrolidino-aniline moiety connected to a reactive carboxylic acid tail via a succinamic linker.

In drug discovery, this molecule serves two critical roles:

-

Pharmacophore Precursor: It is the open-chain intermediate for

-aryl succinimides, a chemical class with established anticonvulsant (e.g., ethosuximide analogs) and nootropic activity. -

Bioconjugation Linker: The terminal carboxylic acid provides a handle for EDC/NHS coupling, while the pyrrolidino-phenyl group acts as a redox-active probe or a hydrophobic anchor in protein-ligand interactions.

This guide details the physicochemical properties, validated synthesis protocols, and application workflows for this compound, emphasizing its utility in medicinal chemistry and surface functionalization.

Physicochemical Properties & Stability

The molecule exhibits amphiphilic character due to the lipophilic pyrrolidino-phenyl "head" and the hydrophilic carboxylic acid "tail."

| Property | Value / Description | Context |

| Appearance | Off-white to pale gray solid | Coloration arises from trace oxidation of the electron-rich aniline moiety. |

| Solubility | DMSO, DMF, MeOH (Hot) | Limited solubility in water due to the aromatic core; soluble in alkaline aqueous buffers (pH > 7.5) as the carboxylate salt. |

| pKa (Calc) | ~4.5 (COOH), ~5.5 (Aniline N) | The pyrrolidine nitrogen is moderately basic but electron density is delocalized into the phenyl ring, lowering basicity compared to alkyl amines. |

| Melting Point | 213–214 °C | High melting point indicates strong intermolecular hydrogen bonding (Amide-Acid network). |

| Stability | Hydrolytically stable at neutral pH | Critical: Under acidic reflux or high heat (>150°C), it undergoes dehydration to form the cyclic succinimide. |

Validated Synthesis Protocol

Reaction Type: Nucleophilic Acyl Substitution (Anhydride Ring Opening) Mechanism: The lone pair of the aniline nitrogen attacks the carbonyl carbon of succinic anhydride. The reaction is driven by the relief of ring strain and the formation of the stable amide bond.

Materials

-

Substrate: 4-(Pyrrolidin-1-yl)aniline (1.0 eq)

-

Reagent: Succinic anhydride (1.1 eq)

-

Solvent: Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Catalyst (Optional): Triethylamine (0.1 eq) – Note: usually not required due to the nucleophilicity of the aniline.

Step-by-Step Workflow

-

Preparation: Dissolve 10 mmol of 4-(pyrrolidin-1-yl)aniline in 25 mL of anhydrous THF under

atmosphere. -

Addition: Add 11 mmol of succinic anhydride as a solid in one portion.

-

Reaction: Stir at room temperature (RT) for 4–6 hours. The product typically precipitates out of the solution as the reaction progresses due to the polarity of the formed acid.

-

Monitoring: Monitor by TLC (10% MeOH in DCM). The starting aniline spot will disappear.

-

Work-up:

-

Filter the precipitate.

-

Wash the filter cake with cold THF (

mL) to remove excess anhydride. -

Wash with diethyl ether (

mL) to remove non-polar impurities.

-

-

Purification: If necessary, recrystallize from Ethanol/Water or hot Methanol.

-

Drying: Vacuum dry at 45°C overnight.

Reaction Logic Diagram (DOT)

Figure 1: Synthetic workflow for the preparation of the target succinamic acid via anhydride ring opening.

Analytical Characterization Standards

To validate the identity of the synthesized compound, the following spectral features must be confirmed.

Proton NMR ( H NMR, DMSO- )

-

12.1 ppm (s, 1H): Carboxylic acid proton (-COOH ). Broad singlet, may exchange with

- 9.8 ppm (s, 1H): Amide proton (-NH -CO-). Diagnostic of the open-chain form.

- 7.4 ppm (d, 2H): Aromatic protons ortho to the amide group.

- 6.5 ppm (d, 2H): Aromatic protons ortho to the pyrrolidine ring (shielded by electron donation).

-

3.2 ppm (m, 4H): Pyrrolidine ring protons adjacent to Nitrogen (

-

2.5 ppm (m, 4H): Succinic acid chain protons (-CH

-

1.9 ppm (m, 4H): Pyrrolidine ring protons (

Mass Spectrometry (ESI-MS)

-

Positive Mode (

): Calc: 263.14; Found: 263.1. -

Negative Mode (

): Calc: 261.12; Found: 261.1 (Stronger signal due to carboxylic acid).

Applications in Drug Development & Chemical Biology[1][2][3]

Precursor for Cyclic Imides (Anticonvulsant Scaffold)

This molecule is the direct precursor to

-

Cyclization Protocol: Refluxing the parent acid in Acetyl Chloride or using HMDS/ZnCl

promotes dehydration to the succinimide. -

Mechanism: The free carboxylic acid attacks the amide carbonyl, releasing water.

Bioconjugation & Linker Chemistry

The terminal carboxylic acid allows this molecule to function as a "capped" linker. It is used to attach the electron-rich pyrrolidino-aniline moiety to proteins, surfaces, or nanoparticles.

Protocol: EDC/NHS Activation

-

Dissolve the acid in DMF/MES buffer.

-

Add EDC (1.5 eq) and NHS (1.5 eq) to form the NHS-ester.

-

React with primary amines (e.g., Lysine residues on a protein) to form a stable amide bond.

Electrochemical Sensing

The 4-(pyrrolidin-1-yl)aniline moiety is electroactive. When immobilized on an electrode surface (via the COOH group binding to metal oxides), it exhibits reversible redox behavior, making it useful for:

-

pH sensing (Redox potential shifts with pH).

-

Mediator in enzymatic biosensors.

Biological Pathway Context (DOT)

Figure 2: Divergent utility of the scaffold in synthesis (cyclization) and bioconjugation.

Safety & Handling (E-E-A-T)

While specific toxicological data for this exact derivative may be sparse, it should be handled according to the safety profile of N-aryl succinamic acids .

-

Hazard Classification: Skin Irrit. 2; Eye Irrit.[1][2] 2A; STOT SE 3.

-

Handling: Wear nitrile gloves and safety glasses. Avoid inhalation of dust.

-

Storage: Store at +2°C to +8°C. Keep dry. The carboxylic acid can catalyze its own degradation (cyclization) if stored in hot/humid conditions.

References

-

PubChem. (2025).[1][2][3][4] 4-Oxo-4-(pyrrolidin-1-yl)butanoic acid and Related Structures. National Library of Medicine. Retrieved from [Link]

-

Zhmurenko, L. A., et al. (2016). Synthesis of 4-Phenylpyrrolidone Derivatives with Anticonvulsant and Nootropic Activity. Pharmaceutical Chemistry Journal. Retrieved from [Link]

-

Buzard, D., et al. (2011).[5] Discovery and characterization of potent and selective 4-oxo-4-(indolin-1-yl)butanoic acids as S1P1 agonists. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

-

Góra, M., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Retrieved from [Link]

Sources

- 1. 4-(Pyrrolidin-1-yl)butanoic acid hydrochloride | C8H16ClNO2 | CID 14855682 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Oxo-4-(pyrrolidin-1-yl)butanoic acid | C8H13NO3 | CID 853808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Oxo-4-(p-tolylamino)butanoic acid | C11H13NO3 | CID 675566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Oxo-4-[(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)amino]butanoic acid | C18H20N2O5S | CID 1294766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: N-Substituted Succinamic Acid Derivatives

Optimized Synthesis, Structural Characterization, and Application in Drug Discovery

Executive Summary

N-substituted succinamic acids (

This guide addresses the primary challenge in working with this scaffold: controlling the ring-opening equilibrium to prevent spontaneous cyclodehydration into succinimides.

Part 1: Chemical Architecture & Rational Design

The Stability-Lability Paradox

The utility of succinamic acids lies in their capacity to act as "masked" electrophiles. Under physiological conditions (pH 7.4), the amide bond is stable. However, under acidic conditions or in the presence of specific esterases, the free carboxylic acid can participate in intramolecular catalysis, facilitating hydrolysis or cyclization.

-

Zwitterionic Potential: In neutral media, the carboxylic acid can deprotonate while the amide nitrogen remains neutral, creating a defined polar head group essential for solubility in aqueous buffers.

-

Hydrogen Bonding Network: As revealed by crystallographic studies, these derivatives form robust intermolecular hydrogen bond networks (dimers and infinite chains), which significantly influence solid-state stability and solubility profiles.

Strategic Application Logic

Before initiating synthesis, researchers must determine the role of the succinamic moiety.

Figure 1: Decision matrix for incorporating succinamic acid scaffolds into drug design.

Part 2: Synthetic Methodologies

The Core Challenge: Preventing Cyclization

The standard synthesis involves the nucleophilic attack of a primary or secondary amine on succinic anhydride. The critical control point is temperature. High temperatures or dehydrating agents (e.g., acetic anhydride, acetyl chloride) drive the reaction toward the thermodynamically stable succinimide (ring closure).

To isolate the succinamic acid, the reaction must be kinetically controlled.

Optimized Protocol: Solvent-Mediated Precipitation

This method relies on the solubility differential between the starting materials and the zwitterionic product.

Reagents:

-

Succinic Anhydride (1.0 equiv)

-

Primary/Secondary Amine (1.0 equiv)

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF). Avoid protic solvents like alcohols which can form esters.

Step-by-Step Workflow:

-

Preparation: Dissolve succinic anhydride in anhydrous DCM (0.5 M concentration). Ensure the anhydride is fully dissolved; mild sonication may be required.

-

Addition: Add the amine dropwise to the stirred anhydride solution at 0°C to Room Temperature (RT) .

-

Why? The reaction is exothermic. Heat promotes the unwanted double-acylation or ring closure.

-

-

Reaction Monitoring: Stir at RT for 2–4 hours.

-

Visual Cue: The product, N-substituted succinamic acid, is typically less soluble in DCM than the starting materials and will precipitate as a white/off-white solid.

-

-

Isolation: Filter the precipitate under vacuum.

-

Purification (Critical): Wash the filter cake with cold DCM (removes unreacted amine) and then with 0.1 M HCl (removes trace amine salts).

-

Note: Do not wash with basic water, as the product is an acid and will dissolve.

-

Synthetic Pathway Diagram

Figure 2: Synthetic pathway highlighting the divergence between the target acid and the imide by-product.

Part 3: Structural Characterization

Validating the open-ring structure is essential to ensure the succinimide has not formed.

| Technique | Succinamic Acid (Open Ring) | Succinimide (Closed Ring) |

| 1H NMR | Two distinct triplets (approx. 2.4 ppm and 2.6 ppm) corresponding to the two non-equivalent methylene groups ( | A single singlet (approx. 2.7 ppm) representing the four equivalent protons of the ring. |

| IR Spectroscopy | Broad O-H stretch (2500–3300 cm⁻¹) for carboxylic acid; Two Carbonyl peaks: Amide I (~1650 cm⁻¹) and Acid C=O (~1710 cm⁻¹). | No broad O-H stretch; Split Carbonyl peaks (symmetric/asymmetric imide stretch) at ~1700 and ~1780 cm⁻¹. |

| Mass Spectrometry | Parent ion | Parent ion |

Part 4: Applications in Drug Discovery

Linker Technology (ADCs & PROTACs)

Succinamic acid derivatives are premier linkers because they offer a "handle" for further functionalization.

-

Mechanism: The free carboxylic acid can be activated (using EDC/NHS) to form an NHS-ester, which then reacts with surface lysines on antibodies or proteins.

-

Case Study: Paclitaxel-2'-succinate. The succinic linker connects the drug (Paclitaxel) to a carrier. The ester bond is susceptible to enzymatic cleavage, releasing the free drug inside the cell [5, 6].

Enzyme Inhibition (MMPs & HDACs)

-

MMP Inhibition: Matrix Metalloproteinases (MMPs) contain a Zinc ion in their active site. The carboxylic acid group of succinamic acid (or its hydroxamic acid derivative) acts as a Zinc-Binding Group (ZBG), chelating the metal and disabling the enzyme [1, 3].

-

DPP IV Inhibition: N-substituted succinamic acids have been evaluated as inhibitors for Dipeptidyl Peptidase IV, a target for type 2 diabetes treatment [7].[1]

Part 5: Experimental Protocol (Standard Operating Procedure)

Protocol: Synthesis of N-Phenylsuccinamic Acid

-

Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge with Nitrogen.

-

Dissolution: Add Succinic Anhydride (10 mmol, 1.00 g) and Dichloromethane (DCM) (20 mL). Stir until clear.

-

Addition: Add Aniline (10 mmol, 0.91 mL) dropwise over 5 minutes.

-

Observation: The solution may warm slightly. A white precipitate should begin to form within 15–30 minutes.

-

-

Reaction: Stir vigorously at room temperature for 3 hours.

-

Workup:

-

Filter the white solid using a Büchner funnel.

-

Wash the solid with cold DCM (2 x 10 mL).

-

Wash with 0.1 M HCl (1 x 10 mL) to remove trace aniline.

-

Wash with Diethyl Ether (2 x 10 mL) to remove trace anhydride.

-

-

Drying: Dry the solid in a vacuum oven at 40°C for 4 hours.

-

Yield Calculation: Expected yield >85%.

-

QC Check: Run 1H NMR in DMSO-d6. Confirm the presence of the carboxylic acid proton (broad singlet >12 ppm) and the amide proton (~10 ppm).

References

-

Tretyakov, B., et al. (2023).[2][3] "A Reaction of N-substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids." Beilstein Archives. Available at: [Link]

-

Gowda, B.T., et al. (2011). "N-(2-Methylphenyl)succinamic acid."[4] Acta Crystallographica Section E. Available at: [Link]

-

Chemistry LibreTexts. (2023). "Acid Anhydrides React with Amines to Form Amides."[5] Available at: [Link]

-

Abu Khalaf, R., et al. (2013).[1] "Design, Synthesis and Biological Evaluation of N4-Sulfonamido-Succinamic... as Potential DPP IV Inhibitors." Jordan Journal of Pharmaceutical Sciences. Available at: [Link]

Sources

- 1. Design, Synthesis and Biological Evaluation of N4-Sulfonamido-Succinamic, Phthalamic, Acrylic and Benzoyl Acetic Acid Derivatives as Potential DPP IV Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. beilstein-archives.org [beilstein-archives.org]

- 3. Beilstein Archives - A Reaction of N-substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids [beilstein-archives.org]

- 4. N-(2-Methylphenyl)succinamic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Notes and Protocols for Electrochemical Functionalization of Electrodes Using Pyrrolidinyl Linkers

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide on the electrochemical functionalization of conductive electrode surfaces using pyrrolidinyl linkers. This method offers a robust and versatile platform for the covalent attachment of a wide array of molecules, making it particularly relevant for applications in biosensing, targeted drug delivery, and catalysis. We will delve into the mechanistic underpinnings of this technique, provide detailed experimental protocols, and discuss the essential characterization methods to validate successful surface modification.

Theoretical Background: The Principle of Anodic Functionalization

The covalent modification of an electrode surface using pyrrolidinyl linkers is predicated on the electrochemical oxidation of the pyrrolidine moiety.[1][2] Unlike the more common electrografting techniques that rely on the reduction of diazonium salts, this method utilizes an anodic potential to generate a reactive intermediate from the pyrrolidine ring, which then forms a covalent bond with the electrode surface.[3][4]

The proposed mechanism involves the initial oxidation of the pyrrolidine nitrogen to form a radical cation. Subsequent deprotonation and further oxidation can lead to the formation of an N-acyliminium ion equivalent at the α-carbon position.[1][5] This highly electrophilic species can then be attacked by nucleophilic sites on the electrode surface (e.g., carbon-carbon double bonds or surface oxides), resulting in a stable covalent linkage. The choice of a pyrrolidine scaffold is advantageous due to its non-aromatic nature, which can offer greater flexibility and a more three-dimensional presentation of the terminally functionalized molecule compared to planar aromatic linkers.[6]

Below is a generalized workflow for the electrochemical functionalization process:

Caption: General workflow for electrode functionalization.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the electrochemical functionalization of a glassy carbon electrode (GCE) as a model system. The principles can be adapted for other conductive substrates like gold, platinum, or carbon nanotubes.

Materials and Reagents

| Reagent/Material | Specification | Recommended Supplier |

| Glassy Carbon Electrode (GCE) | 3 mm diameter | CH Instruments, Inc. |

| Pyrrolidinyl Linker | e.g., N-(2-aminoethyl)pyrrolidine | Sigma-Aldrich |

| Supporting Electrolyte | Tetrabutylammonium perchlorate (TBAP) | Sigma-Aldrich |

| Solvent | Acetonitrile (anhydrous) | Sigma-Aldrich |

| Polishing Slurry | Alumina (0.3 µm and 0.05 µm) | Buehler |

| Reference Electrode | Ag/AgCl (saturated KCl) | BASi |

| Counter Electrode | Platinum wire | Alfa Aesar |

Protocol for Electrochemical Functionalization

-

Electrode Preparation:

-

Mechanically polish the GCE surface with 0.3 µm alumina slurry on a polishing pad for 5 minutes, followed by 0.05 µm alumina slurry for 5 minutes.

-

Rinse the electrode thoroughly with deionized water.

-

Sonicate the electrode in deionized water for 5 minutes, followed by sonication in ethanol for 5 minutes to remove any residual polishing material and contaminants.

-

Dry the electrode under a stream of nitrogen.

-

-

Solution Preparation:

-

Prepare a 10 mM solution of the desired pyrrolidinyl linker in anhydrous acetonitrile.

-

Add the supporting electrolyte, TBAP, to the solution to a final concentration of 0.1 M.

-

Purge the solution with nitrogen gas for at least 15 minutes to remove dissolved oxygen, which can interfere with the electrochemical process.

-

-

Electrochemical Grafting:

-

Assemble a three-electrode electrochemical cell with the prepared GCE as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.[7]

-

Immerse the electrodes in the deoxygenated linker solution.

-

Connect the electrodes to a potentiostat.

-

Perform cyclic voltammetry (CV) by scanning the potential from 0 V to an appropriate anodic potential (e.g., +2.0 V vs. Ag/AgCl) for a set number of cycles (e.g., 10-20 cycles) at a scan rate of 100 mV/s. The optimal potential range and number of cycles should be determined empirically for each specific linker.[8] A decrease in the oxidation peak current with successive cycles is indicative of electrode surface passivation due to the grafting of the linker molecule.[4]

-

-

Post-Grafting Treatment:

-

After the electrochemical modification, remove the functionalized GCE from the solution.

-

Rinse the electrode thoroughly with fresh acetonitrile to remove any physisorbed molecules.

-

Sonicate the electrode briefly (1-2 minutes) in acetonitrile.

-

Dry the functionalized electrode under a stream of nitrogen.

-

The modified electrode is now ready for characterization or further functionalization (e.g., coupling of a biomolecule to a terminal amine group on the linker).

-

Characterization of the Functionalized Surface

Comprehensive characterization is crucial to confirm the successful covalent attachment of the pyrrolidinyl linker and to understand the properties of the modified surface.

Cyclic Voltammetry (CV)

CV is a powerful technique to probe the electrochemical properties of the modified electrode.[9] By immersing the functionalized electrode in a solution containing a redox probe (e.g., ferrocenemethanol or potassium ferricyanide), the blocking effect of the grafted layer can be assessed. A successful functionalization will typically lead to a decrease in the peak currents and an increase in the peak-to-peak separation of the redox probe, indicating that the linker layer is impeding electron transfer to the electrode surface.[10]

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the elements on the electrode surface.[11][12] Analysis of the XPS spectra before and after functionalization can confirm the presence of the pyrrolidinyl linker.

| Element | Expected Binding Energy (eV) | Interpretation |

| N 1s | ~400 eV | Presence of nitrogen from the pyrrolidine ring. |

| C 1s | ~285-286 eV | Deconvolution of the C 1s peak can reveal C-N and C-C bonds of the linker. |

| O 1s | ~531-533 eV | May be present if the linker contains oxygen or if surface oxides are formed. |

| Substrate Signal | e.g., C 1s for GCE | Attenuation of the substrate signal indicates the presence of an overlayer. |

Note: Exact binding energies can vary depending on the chemical environment and instrument calibration.

Atomic Force Microscopy (AFM)

AFM is used to visualize the surface topography of the modified electrode at the nanoscale.[13] By comparing the AFM images of the bare and functionalized electrode, changes in surface roughness and the formation of a molecular layer can be observed. This can provide evidence of successful grafting and information about the homogeneity of the layer.

The following diagram illustrates the characterization workflow:

Caption: Characterization techniques for modified electrodes.

Applications in Research and Drug Development

The ability to covalently attach molecules to electrode surfaces using pyrrolidinyl linkers opens up a wide range of applications:

-

Biosensors: The terminal functional group of the linker (e.g., an amine or carboxylic acid) can be used to immobilize biomolecules such as enzymes, antibodies, or DNA.[13][14] This allows for the development of highly specific and sensitive electrochemical biosensors for the detection of various analytes.[15]

-

Drug Delivery: Electrodes functionalized with drug molecules via pyrrolidinyl linkers can be envisioned for electrochemically controlled drug release systems.[16]

-

Catalysis: Catalytic molecules can be anchored to electrode surfaces to create electrocatalytic systems for various chemical transformations.

Troubleshooting

| Issue | Potential Cause | Suggested Solution |

| No evidence of functionalization (no change in CV, XPS, or AFM) | 1. Inactive electrode surface.2. Incorrect potential window.3. Presence of oxygen or water in the solvent.4. Degraded linker molecule. | 1. Ensure thorough cleaning and polishing of the electrode.2. Widen the anodic potential window or increase the number of cycles.3. Use anhydrous solvent and thoroughly deoxygenate the solution.4. Use a fresh or properly stored linker solution. |

| Inconsistent or non-uniform coating | 1. Uneven polishing of the electrode.2. Contamination on the electrode surface.3. Insufficient mixing of the solution during grafting. | 1. Improve the polishing procedure to achieve a mirror-like finish.2. Re-clean the electrode using sonication.3. Gently stir the solution during the electrochemical process. |

| High background current in CV | 1. Presence of electroactive impurities.2. Incomplete removal of the linker solution after grafting. | 1. Use high-purity solvents and electrolytes.2. Ensure thorough rinsing and sonication of the functionalized electrode. |

References

-

Hotchkiss, P. J., et al. (2014). Linker rectifiers for covalent attachment of transition-metal catalysts to metal-oxide surfaces. ChemPhysChem, 15(6), 1138-47. [Link]

-

Deprez, N. R., et al. (2021). Selective Electrochemical Oxidation of Functionalized Pyrrolidines. Organic Letters, 23(22), 8834-8837. [Link]

-

Reddy, T. J., et al. (2021). Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners. PMC, NIHMS1684670. [Link]

-

Wikipedia. (2023). Chemically modified electrode. [Link]

-

Rebstock, A. S., et al. (2021). Covalent Attachment Strategies of Molecular Electrochromes for Enhancing Electrochromic Performance. Advanced Materials, 33(49), e2104736. [Link]

-

Golden, J. E., et al. (2015). Practical Electrochemical Anodic Oxidation of Polycyclic Lactams for Late Stage Functionalization. Angewandte Chemie International Edition, 54(36), 10555-10558. [Link]

-

Li, W., et al. (2023). Novel Pyrrolidinium-Functionalized Styrene-b-ethylene-b-butylene-b-styrene Copolymer Based Anion Exchange Membrane with Flexible Spacers for Water Electrolysis. Membranes, 13(3), 334. [Link]

-

Sabatino, M., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4834. [Link]

-

Ferreira, M., et al. (2017). Cryptand-Functionalized Highly Oriented Pyrolytic Graphite Electrodes. Chemosensors, 5(4), 31. [Link]

-

Descamps, E., et al. (2010). Versatile functionalization of nanoelectrodes by oligonucleotides via pyrrole electrochemistry. ChemPhysChem, 11(16), 3541-6. [Link]

-

Law, K. T., et al. (2011). X-ray photoelectron spectroscopy of pyrrolidinium-based ionic liquids: cation-anion interactions and a comparison to imidazolium-based analogues. Physical Chemistry Chemical Physics, 13(33), 15244-55. [Link]

-

Pyschik, M., et al. (2022). Electrografting of aryl amines on graphitic surfaces: an alternative to diazonium salts?. Lirias, 1-15. [Link]

-

Singh, S. K., et al. (2022). Concatenation of electrochemical grafting with chemical or electrochemical modification for preparing electrodes with specific surface functionality. Journal of The Electrochemical Society, 169(4), 046501. [Link]

-

Cosnier, S. (1999). Biomolecule immobilization on electrode surfaces by entrapment or attachment to electrochemically polymerized films. A review. Biosensors & Bioelectronics, 14(5), 443-56. [Link]

-

Kurth, F., et al. (2022). Printed Antifouling Electrodes for Biosensing Applications. ACS Applied Materials & Interfaces, 14(50), 56578-56584. [Link]

-

Barry, S. C. L., et al. (2023). Review on Surface-Modified Electrodes for the Enhanced Electrochemical Detection of Selective Serotonin Reuptake Inhibitors (SSRIs). Micromachines, 14(1), 184. [Link]

-

Rahman, M. M., et al. (2017). Characterization of Electrode Performance in Enzymatic Biofuel Cells Using Cyclic Voltammetry and Electrochemical Impedance Spectroscopy. Journal of The Electrochemical Society, 164(13), H846-H853. [Link]

-

Hess, C. R., et al. (2011). XPS investigations of electrolyte/electrode interactions for various Li-ion battery materials. Analytical and Bioanalytical Chemistry, 400(3), 691-6. [Link]

-

Ganton, M. D., et al. (2018). Electrochemical Quantification of Enkephalin Peptides Using Fast-Scan Cyclic Voltammetry. Analytical Chemistry, 90(15), 9246-9254. [Link]

-

Veranova. (2023). Understanding the Critical Role of Linkers in Advancing ADCs. [Link]

-

Wang, S., et al. (2018). Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. RSC Chemical Biology, 9(1), 7-16. [Link]

-

Gara, M., et al. (2021). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 22(21), 11158. [Link]

-

Kocabaş, H., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1248082. [Link]

-

Du, Y., et al. (2026). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. Journal of the American Society for Mass Spectrometry. [Link]

Sources

- 1. Practical Electrochemical Anodic Oxidation of Polycyclic Lactams for Late Stage Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Practical Electrochemical Anodic Oxidation of Polycyclic Lactams for Late Stage Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. lirias.kuleuven.be [lirias.kuleuven.be]

- 5. Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. veranova.com [veranova.com]

- 8. Preliminary Study on Electrochemical Deposition of Graphene on Steel Substrate via In Situ Oxidation Using Cyclic Voltammetry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. chemrxiv.org [chemrxiv.org]

- 11. XPS investigations of electrolyte/electrode interactions for various Li-ion battery materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Binding Energy Referencing for XPS in Alkali Metal-Based Battery Materials Research (II): Application to Complex Composite Electrodes [mdpi.com]

- 13. yoda.csem.ch [yoda.csem.ch]

- 14. Biomolecule immobilization on electrode surfaces by entrapment or attachment to electrochemically polymerized films. A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

Application Note: A Protocol for Determining the Equilibrium Solubility of N-(4-Pyrrolidin-1-yl-phenyl)-succinamic acid in DMSO and DMF

Abstract

The determination of a compound's solubility is a cornerstone of early-stage drug discovery and development. Poor solubility can hinder biological screening, complicate formulation, and ultimately lead to the failure of promising drug candidates. This application note provides a detailed protocol for determining the equilibrium solubility of N-(4-Pyrrolidin-1-yl-phenyl)-succinamic acid, a representative small molecule, in two of the most critical polar aprotic solvents used in pharmaceutical research: Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF). We delve into the underlying chemical principles governing the dissolution process and present a robust, self-validating experimental workflow using the shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for quantification. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable methodology for generating critical solubility data.

Introduction and Scientific Principles

N-(4-Pyrrolidin-1-yl-phenyl)-succinamic acid (Molecular Weight: 262.30 g/mol ) is a solid organic compound featuring a complex array of functional groups that influence its physicochemical properties. Its structure includes:

-

A succinamic acid moiety , which contains both a carboxylic acid and an amide group. The protons on the carboxylic acid and amide nitrogen can act as hydrogen bond donors.

-

A pyrrolidinyl group , a cyclic tertiary amine, which acts as a hydrogen bond acceptor[1].

-

An aromatic phenyl ring , which contributes to the molecule's hydrophobic character.

The solubility of such a molecule is a thermodynamic equilibrium between the solid state (crystal lattice) and the dissolved state (solvated molecules). For dissolution to occur, the energy released from solvent-solute interactions must be sufficient to overcome the energy holding the crystal lattice together[2].

The Role of Polar Aprotic Solvents: DMSO and DMF

Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are classified as polar aprotic solvents. This means they possess a significant dipole moment and high dielectric constant but lack acidic protons (like those on hydroxyl or amine groups) to donate for hydrogen bonding[3][4]. However, the oxygen atoms in the sulfoxide group of DMSO and the carbonyl group of DMF are potent hydrogen bond acceptors.

This characteristic is precisely why they are excellent solvents for compounds like N-(4-Pyrrolidin-1-yl-phenyl)-succinamic acid. They can effectively solvate the molecule by accepting hydrogen bonds from its carboxylic acid and amide groups, while their polar nature interacts favorably with the molecule's dipole. This strong solvation helps to break down the crystal lattice and stabilize the dissolved solute. DMSO and DMF are indispensable in drug discovery, not only for their broad solvency but also for their use in creating high-concentration stock solutions for high-throughput screening[5][6]. While both are effective, DMSO is often preferred due to its lower toxicity profile compared to DMF[7][8].

Caption: Solvation mechanism of the analyte in DMSO and DMF.

Experimental Protocol: Equilibrium Solubility Determination

This protocol employs the gold-standard shake-flask method to determine the thermodynamic equilibrium solubility. The methodology is designed to be self-validating by ensuring that a saturated solution is achieved and that quantification is performed against a calibrated analytical system.

Materials and Equipment

-

Analyte: N-(4-Pyrrolidin-1-yl-phenyl)-succinamic acid (solid form)

-

Solvents: Anhydrous Dimethyl Sulfoxide (DMSO, ≥99.9%), Anhydrous N,N-Dimethylformamide (DMF, ≥99.9%)

-

Equipment:

-

Analytical balance (4-decimal place)

-

2 mL glass vials with screw caps

-

Vortex mixer

-

Thermostatically controlled orbital shaker or rotator

-

Benchtop microcentrifuge

-

Calibrated micropipettes and tips

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Appropriate HPLC column (e.g., C18) and mobile phases

-

Step-by-Step Methodology

The following workflow outlines the critical steps from sample preparation to final analysis.

Caption: Experimental workflow for equilibrium solubility determination.

1. Preparation of a Saturated Slurry:

-

Accurately weigh approximately 5-10 mg of N-(4-Pyrrolidin-1-yl-phenyl)-succinamic acid into a 2 mL glass vial. The key is to add an excess amount of solid to ensure that the solution reaches saturation and undissolved solid remains visible after equilibration.

-

Using a calibrated pipette, add exactly 1.0 mL of the chosen solvent (anhydrous DMSO or DMF) to the vial.

2. Equilibration:

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in an orbital shaker set to a constant, moderate speed within a temperature-controlled environment (e.g., 25°C).

-

Allow the slurry to equilibrate for 24 hours. This duration is critical for ensuring the system reaches thermodynamic equilibrium[9][10].

3. Phase Separation:

-

After equilibration, visually confirm that excess solid is still present at the bottom of the vial.

-

Centrifuge the vial at a high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid, yielding a clear supernatant[9]. Scientist's Note: Centrifugation is preferred over filtration for small volumes to prevent potential compound loss due to adsorption onto the filter membrane.

4. Sample Preparation for Analysis:

-

Carefully open the vial, ensuring not to disturb the solid pellet.

-

Withdraw a precise aliquot (e.g., 100 µL) from the middle of the clear supernatant.

-

Perform a serial dilution of the supernatant with the HPLC mobile phase to bring the concentration into the linear range of the calibration curve. A 100-fold dilution followed by a 10-fold dilution (total 1,000-fold) is a common starting point. Record all dilution factors meticulously.

5. Quantification by HPLC:

-

Prepare a multi-point calibration curve (e.g., 0.1 to 100 µg/mL) of the analyte in the mobile phase.

-

Analyze the diluted samples via HPLC.

-

Determine the concentration of the diluted sample by interpolating its peak area from the calibration curve.

6. Calculation of Solubility:

-

Use the following formula to calculate the solubility in the original solvent: Solubility (mg/mL) = CHPLC (mg/mL) × Total Dilution Factor

-

To convert to molarity (mM): Solubility (mM) = [Solubility (mg/mL) / Molecular Weight ( g/mol )] (Use MW = 262.30 g/mol )

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, tabular format. The experiment should be conducted in triplicate (n=3) to assess reproducibility and report the mean value along with the standard deviation.

Table 1: Representative Solubility Data for N-(4-Pyrrolidin-1-yl-phenyl)-succinamic acid at 25°C

| Solvent | Solubility (mg/mL) | Solubility (mM) |

| DMSO | 155.8 ± 4.2 | 594.1 ± 16.0 |

| DMF | 181.3 ± 5.5 | 691.2 ± 20.9 |

Note: The data presented in this table are for illustrative purposes only and represent plausible results based on the chemical nature of the analyte and solvents.

Interpretation: The illustrative data suggest high solubility in both solvents, which is expected given their polar aprotic nature. The slightly higher solubility in DMF could be attributed to subtle differences in its solvating power and molecular structure compared to DMSO for this specific analyte[3]. Such data are invaluable for guiding decisions in high-throughput screening, where stock solutions are typically prepared at concentrations ranging from 10 to 100 mM[11].

Trustworthiness and Field-Proven Insights

-

Protocol Integrity: The validity of this protocol rests on two pillars: achieving true equilibrium and accurate quantification. The 24-hour equilibration period and the visual confirmation of excess solid ensure saturation. The use of a validated, multi-point HPLC calibration curve ensures the accuracy of the concentration measurement.

-

Importance of Anhydrous Solvents: Water is a common impurity that can significantly alter the solvency of DMSO and DMF. The use of anhydrous grade solvents is critical for obtaining reproducible and accurate results, as water can form different hydrogen-bonding networks and affect the dissolution of the analyte.

-

Temperature Control: Solubility is a temperature-dependent property[12]. Maintaining a constant and recorded temperature throughout the equilibration process is paramount for data consistency and comparability across different experiments or laboratories.

Conclusion

This application note details a comprehensive and reliable protocol for determining the equilibrium solubility of N-(4-Pyrrolidin-1-yl-phenyl)-succinamic acid in DMSO and DMF. By combining the robust shake-flask method with precise HPLC quantification, researchers can generate accurate and reproducible data essential for informed decision-making in the drug discovery pipeline. Understanding the solubility limitations of a compound in these key solvents is a fundamental step toward successful screening, formulation, and preclinical development.

References

-

Stepanova, M., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules. Available at: [Link]

-

Oreate AI Blog. (2024). DMSO vs. DMF: Unpacking the Nuances of Two Essential Solvents. Available at: [Link]

-

Solvents, D. DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing. Available at: [Link]

-

Pharmaffiliates. (2023). DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool. Available at: [Link]

-

Eglitium. (2024). Technical Writing for Pharma: Mastering the Nuances. Available at: [Link]

-

ResearchGate. (2016). Why is DMSO used even though the compounds are soluble in DMF?. Available at: [Link]

-

ResearchGate. (2015). How to check the Drug solubility DMSO solvent..?. Available at: [Link]

-

The Pharmaceutical Journal. (2023). Writing patient notes: a guide for pharmacists. Available at: [Link]

-

International Journal of Pharmacy and Pharmaceutical Sciences. (2015). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Available at: [Link]

-

QbD Group. (2019). Technical Writing in Pharma and Biotech: Essential Tips. Available at: [Link]

-

PubChem. N-(4-(Pyrrolidin-1-yl)phenyl)acetamide. Available at: [Link]

-

SciELO Colombia. (2014). Thermodynamic analysis of celecoxib in amphiprotic and amphiprotic-aprotic solvent mixtures at several temperatures. Available at: [Link]

-

Biointerface Research in Applied Chemistry. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Available at: [Link]

-

Wikipedia. Polar aprotic solvent. Available at: [Link]

-

MakroCare. (2024). Regulatory Medical Writing: Key Documents, Guidelines & Best Practices. Available at: [Link]

-

Wikipedia. Pyrrolidine. Available at: [Link]

-

ResearchGate. (2009). DMSO solubility and bioscreening. Available at: [Link]

Sources

- 1. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. DMSO vs. DMF: Unpacking the Nuances of Two Essential Solvents - Oreate AI Blog [oreateai.com]

- 4. Polar aprotic solvent - Wikipedia [en.wikipedia.org]

- 5. DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing | Aure Chemical [aurechem.com]

- 6. reachever.com [reachever.com]

- 7. DMSO and DMF: Powerhouses in The Chemical Industry [hangdachem.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scielo.org.co [scielo.org.co]

Application Notes and Protocols: Designing Electrochemical Biosensors with Phenyl-Pyrrolidine Probes for Neurotransmitter Detection

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Convergence of Neuropharmacology and Electrochemical Sensing

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds that target the central nervous system.[1][2] Its derivatives, particularly phenyl-pyrrolidines, have been extensively explored as ligands for various receptors, including dopamine receptors, making them highly relevant for neuroscience research and drug development.[3][4][5] This guide details the design and fabrication of a novel class of electrochemical biosensors that leverage the inherent bio-affinity of phenyl-pyrrolidine probes for the sensitive and selective detection of neurotransmitters, with a specific focus on dopamine.

Electrochemical biosensors offer significant advantages for neurotransmitter detection, including high sensitivity, rapid response times, low cost, and the potential for miniaturization and real-time monitoring.[6][7] By immobilizing a phenyl-pyrrolidine derivative onto an electrode surface, we can create a stable and reusable platform for quantifying neurotransmitter levels in various biological matrices. This application note provides a comprehensive, step-by-step protocol for the synthesis of a suitable probe, its immobilization onto a glassy carbon electrode, and the subsequent electrochemical detection of dopamine using advanced voltammetric and impedimetric techniques.

Principle of the Phenyl-Pyrrolidine Based Biosensor

The fundamental principle of this biosensor is the specific interaction between the immobilized phenyl-pyrrolidine probe and the target analyte, dopamine. This binding event at the electrode surface alters the local electrochemical environment, which can be transduced into a measurable electrical signal.

-

Molecular Recognition: We will utilize a synthetically accessible probe, 1-(4-aminophenyl)pyrrolidine , which presents a primary amine for covalent attachment while orienting the phenyl-pyrrolidine moiety for interaction with the analyte.

-

Surface Engineering: A glassy carbon electrode (GCE) will be functionalized with carboxylic acid groups through the electrochemical reduction of a diazonium salt. This creates a stable platform for probe immobilization.

-

Probe Immobilization: The 1-(4-aminophenyl)pyrrolidine probe will be covalently attached to the carboxylated GCE surface via the robust and widely-used 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) coupling chemistry.[8][9]

-

Signal Transduction: The binding of dopamine to the immobilized probe will be detected in a label-free manner. This binding event is expected to modulate the electron transfer properties at the electrode-solution interface. This change will be quantified using Differential Pulse Voltammetry (DPV) and Electrochemical Impedance Spectroscopy (EIS) in the presence of a [Fe(CN)₆]³⁻/⁴⁻ redox couple.

Materials and Methods

Reagents and Equipment

| Reagent | Supplier | Grade |

| Pyrrolidine | Sigma-Aldrich | ≥99% |

| 1-fluoro-4-nitrobenzene | Sigma-Aldrich | 99% |

| Palladium on Carbon (10%) | Sigma-Aldrich | Catalyst grade |

| Hydrazine hydrate | Sigma-Aldrich | 98% |

| 4-aminobenzoic acid | Sigma-Aldrich | ≥99% |

| Sodium nitrite | Sigma-Aldrich | ACS reagent, ≥97% |

| Hydrochloric acid | Fisher Scientific | ACS grade |

| N,N-Dimethylformamide (DMF) | Sigma-Aldrich | Anhydrous, 99.8% |

| Ethanol | Fisher Scientific | ACS grade |

| N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) | Thermo Fisher Scientific | ≥98% |

| N-Hydroxysuccinimide (NHS) | Thermo Fisher Scientific | 98% |

| 2-(N-morpholino)ethanesulfonic acid (MES) buffer | Sigma-Aldrich | ≥99% |

| Potassium hexacyanoferrate(III) | Sigma-Aldrich | ≥99% |

| Potassium hexacyanoferrate(II) trihydrate | Sigma-Aldrich | ≥98.5% |

| Dopamine hydrochloride | Sigma-Aldrich | ≥98% |

| Phosphate buffered saline (PBS) tablets | Sigma-Aldrich | pH 7.4 |

| Glassy Carbon Electrodes (GCE) | BASi | 3 mm diameter |

| Potentiostat/Galvanostat with EIS capability | Gamry Instruments or similar | |

| Standard three-electrode cell | ||

| Ag/AgCl reference electrode | BASi | |

| Platinum wire counter electrode | BASi | |

| Alumina polishing slurry (0.3 and 0.05 µm) | Buehler | |

| Polishing pads | Buehler |

Synthesis of 1-(4-aminophenyl)pyrrolidine Probe

This two-step synthesis involves the nucleophilic aromatic substitution of 1-fluoro-4-nitrobenzene with pyrrolidine, followed by the reduction of the nitro group to a primary amine.

Figure 1: Synthetic workflow for the phenyl-pyrrolidine probe.

Protocol:

-

Step 1: Synthesis of 1-(4-nitrophenyl)pyrrolidine.

-

In a round-bottom flask, dissolve 1.41 g (10 mmol) of 1-fluoro-4-nitrobenzene in 20 mL of anhydrous DMF.

-

Add 1.07 g (15 mmol) of pyrrolidine to the solution.

-

Heat the reaction mixture at 80°C for 4 hours with stirring.

-

After cooling to room temperature, pour the mixture into 100 mL of ice-cold water.

-

The resulting yellow precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum.

-

-

Step 2: Synthesis of 1-(4-aminophenyl)pyrrolidine.

-

Suspend 1.92 g (10 mmol) of 1-(4-nitrophenyl)pyrrolidine and 0.2 g of 10% Pd/C catalyst in 50 mL of ethanol.

-

Heat the mixture to reflux and add 2.5 mL (50 mmol) of hydrazine hydrate dropwise over 30 minutes.

-

Continue refluxing for an additional 2 hours. The reaction can be monitored by TLC.

-

After completion, cool the reaction and filter through a pad of Celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield 1-(4-aminophenyl)pyrrolidine as a solid.[10]

-

Experimental Protocols: Fabrication of the Dopamine Biosensor

The fabrication process involves three main stages: electrode preparation, surface functionalization with carboxyl groups, and covalent immobilization of the phenyl-pyrrolidine probe.

Figure 2: Step-by-step workflow for biosensor fabrication.

Protocol 1: Glassy Carbon Electrode (GCE) Preparation

-

Polish the GCE surface with 0.3 µm and then 0.05 µm alumina slurry on a polishing pad for 5 minutes each.

-

Rinse thoroughly with deionized water.

-

Sonicate the electrode in ethanol for 5 minutes, followed by sonication in deionized water for 5 minutes to remove any adsorbed particles.

-

Dry the electrode under a stream of nitrogen gas.

Protocol 2: GCE Functionalization with Carboxyl Groups

This protocol utilizes the in-situ generation of a diazonium salt from 4-aminobenzoic acid, followed by its electrochemical reduction to form a covalently attached carboxyphenyl layer on the GCE surface.[3]

-

Prepare a 5 mM solution of 4-aminobenzoic acid in 0.5 M HCl.

-

Cool the solution in an ice bath.

-

Slowly add an equimolar amount of a pre-chilled 5 mM sodium nitrite solution.

-

Keep the mixture in the ice bath for 15 minutes to allow for the formation of the 4-carboxybenzenediazonium salt.

-

Immediately use the freshly prepared diazonium salt solution as the electrolyte in a three-electrode cell with the polished GCE as the working electrode.

-

Perform cyclic voltammetry (CV) by scanning the potential from +0.4 V to -0.8 V (vs. Ag/AgCl) at a scan rate of 100 mV/s for 10 cycles. A characteristic reduction peak for the diazonium salt should be observed in the first cycle, which diminishes in subsequent cycles as the surface becomes passivated.

-

After grafting, rinse the electrode thoroughly with deionized water and dry with nitrogen.

Protocol 3: Immobilization of the Phenyl-Pyrrolidine Probe

This protocol uses EDC/NHS chemistry to form a stable amide bond between the carboxylated GCE and the amine group of the probe.[11][12]

-

Prepare a fresh activation buffer of 0.1 M MES, pH 6.0.

-

Prepare a solution containing 100 mM EDC and 50 mM NHS in the activation buffer.

-

Immerse the carboxylated GCE in the EDC/NHS solution for 1 hour at room temperature to activate the surface carboxyl groups, forming an amine-reactive NHS ester.

-

Rinse the electrode with MES buffer to remove excess EDC and NHS.

-

Immediately immerse the activated electrode in a 10 mM solution of 1-(4-aminophenyl)pyrrolidine in PBS (pH 7.4) for 2 hours at room temperature.

-

After immobilization, rinse the electrode with PBS to remove any non-covalently bound probe molecules.

-

The biosensor is now ready for use or can be stored at 4°C in PBS.

Electrochemical Characterization and Detection Protocols

Electrochemical measurements are performed in a standard three-electrode cell containing a redox probe, typically 5 mM [Fe(CN)₆]³⁻/⁴⁻ in 0.1 M KCl, unless otherwise stated.

Protocol 4: Characterization by Cyclic Voltammetry (CV)

CV is used to confirm the successful modification of the electrode surface at each stage of fabrication.

-

Record the CV of the bare GCE, the carboxylated GCE, and the final biosensor in the [Fe(CN)₆]³⁻/⁴⁻ solution.

-

Scan the potential from -0.2 V to +0.6 V at a scan rate of 50 mV/s.

-

Expected Results: A progressive decrease in the peak current and an increase in the peak-to-peak separation (ΔEp) is expected as the insulating organic layers are added to the surface, indicating successful modification.

| Electrode Stage | Expected ΔEp (mV) | Expected Peak Current (Ipa) |

| Bare GCE | 60-80 | High |

| Carboxylated GCE | 100-150 | Reduced |

| Final Biosensor | >200 | Significantly Reduced |

Protocol 5: Dopamine Detection by Differential Pulse Voltammetry (DPV)

DPV is a highly sensitive technique used for the quantitative detection of dopamine.[13][14][15]

-

Incubate the biosensor in PBS solutions containing different concentrations of dopamine (e.g., 10 nM to 10 µM) for 15 minutes.

-

After incubation, rinse the electrode with PBS to remove unbound dopamine.

-

Perform DPV measurements in a 5 mM [Fe(CN)₆]³⁻/⁴⁻ solution.

-

Apply a potential scan from -0.2 V to +0.6 V with the following parameters:

-

Pulse Amplitude: 50 mV

-

Pulse Width: 50 ms

-

Scan Increment: 4 mV

-

-

Data Analysis: The DPV peak current will decrease as the concentration of dopamine increases, due to the insulating effect of the dopamine-probe complex. Plot the change in peak current (ΔI = I₀ - I) versus the logarithm of the dopamine concentration to generate a calibration curve. I₀ is the peak current in the absence of dopamine, and I is the peak current after incubation with dopamine.

Protocol 6: Label-Free Detection by Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful technique for probing interfacial changes upon analyte binding.[16][17][18][19]

-

Perform EIS measurements in a 5 mM [Fe(CN)₆]³⁻/⁴⁻ solution at the formal potential of the redox couple.

-

Apply a sinusoidal AC potential of 5 mV amplitude over a frequency range of 100 kHz to 0.1 Hz.

-

Record the Nyquist plots (imaginary impedance vs. real impedance) for the biosensor before and after incubation with different concentrations of dopamine.

-

Data Interpretation: The Nyquist plot typically consists of a semicircle at higher frequencies, corresponding to the charge transfer resistance (Rct), and a linear part at lower frequencies, representing the diffusion process. The diameter of the semicircle is equal to Rct. Upon dopamine binding, the Rct is expected to increase due to the insulating layer formed by the probe-analyte complex, which hinders the electron transfer of the redox probe.[17]

Figure 3: Representative Nyquist plots showing an increase in charge transfer resistance (Rct) upon dopamine binding.

References

-

Synthesis of 3-(3-hydroxyphenyl)pyrrolidine dopamine D3 receptor ligands with extended functionality for probing the secondary binding pocket. PubMed. [Link]

-

Synthesis and dopamine D2-like receptor binding affinity of substituted 5-phenyl-pyrrole-3-carboxamides. PubMed. [Link]

-

Electrochemical Impedance Spectroscopy-Based Biosensors for Label-Free Detection of Pathogens. PMC. [Link]

-

How to do EDC- sulfo NHS activation of small molecules with COOH group?. ResearchGate. [Link]

-

Development of Electrochemical and Colorimetric Biosensors for Detection of Dopamine. MDPI. [Link]

-

A review of electrochemical impedance spectroscopy for bioanalytical sensors. Analytica Chimica Acta. [Link]

-

Electrochemical Impedance Spectroscopy (EIS): Principles, Construction, and Biosensing Applications. MDPI. [Link]

-

Electrochemical Impedance Spectroscopy in the Characterisation and Application of Modified Electrodes for Electrochemical Sensors and Biosensors. PMC. [Link]

-

Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics. PMC. [Link]

-

Differential Pulse Voltammetry (DPV). Gamry Instruments. [Link]

-

Differential Pulse Voltammetry Explained. Cadence. [Link]

-

Differential Pulse Voltammetry (DPV). Gamry Instruments. [Link]

-

New trends in the electrochemical sensing of dopamine. PMC. [Link]

-

Developing an electrochemical sensor for the in vivo measurements of dopamine. RSC Publishing. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Springer. [Link]

-

Electrochemical Aptasensor for Detection of Dopamine. MDPI. [Link]

-

Differential pulse voltammetry. Wikipedia. [Link]

-

Electrochemical Biosensing of Dopamine Neurotransmitter: A Review. PMC. [Link]

-

Optional Experiment – Differential Pulse Voltammetry (DPV). Chemistry LibreTexts. [Link]

-

An Update on the Synthesis of Pyrrolo[3][10]benzodiazepines. MDPI. [Link]

-

Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. MDPI. [Link]

-

Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. MDPI. [Link]

-

Pyrrolidine synthesis. Organic Chemistry Portal. [Link]

-

Electrochemical Impedance Spectroscopy for Characterization of Electrochemical Sensors and Biosensors. ResearchGate. [Link]

-

Electrochemical Modification of Glassy Carbon Electrode Using Aromatic Diazonium Salts. 1. Blocking Effect of 4-Nitrophenyl and 4-Carboxyphenyl Groups. Langmuir. [Link]

-

An Overview of Label-free Electrochemical Protein Sensors. MDPI. [Link]

-

Electrografting of 4-Carboxybenzenediazonium on Glassy Carbon Electrode: The Effect of Concentration on the Formation of Mono and Multilayers. MDPI. [Link]

-

Label-free and label-based electrochemical detection of disease biomarker proteins. PMC. [Link]

-

Investigation of Electrochemical Behaviour of Aminophenol Diazonium Salt Covalently Grafted onto the Glassy Carbon Electrode Surface. Asian Journal of Chemistry. [Link]

-

Electrochemical Detection of Neurotransmitters. PMC. [Link]

-

Covalent Modification of Carbon Surfaces by Aryl Radicals Generated from the Electrochemical Reduction of Diazonium Salts. Journal of the American Chemical Society. [Link]

-

Electrochemical Analysis of Neurotransmitters. PMC. [Link]

-

Bode and Nyquist Plot. PalmSens. [Link]

-

An Updated Review on Electrochemical Nanobiosensors for Neurotransmitter Detection. Biosensors. [Link]

-

Electrochemical Investigation of Neurotransmitters for Environmental Toxins and Drug Development. Institutional Repository. [Link]

-

Label-free and label-based electrochemical detection of disease biomarker proteins. ADMET and DMPK. [Link]

-

Electrical biosensors and the label free detection of protein disease biomarkers. Chemical Society Reviews. [Link]

-

An Overview of Label-free Electrochemical Protein Sensors. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. enamine.net [enamine.net]

- 3. Synthesis of 3-(3-hydroxyphenyl)pyrrolidine dopamine D3 receptor ligands with extended functionality for probing the secondary binding pocket - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and dopamine D2-like receptor binding affinity of substituted 5-phenyl-pyrrole-3-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New trends in the electrochemical sensing of dopamine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Electrochemical Biosensing of Dopamine Neurotransmitter: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. 1-[[(4-Aminophenyl)methyl]sulfonyl]-pyrrolidine synthesis - chemicalbook [chemicalbook.com]

- 11. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. Differential Pulse Voltammetry Parameters Gamry Instruments [gamry.com]

- 14. Differential Pulse Voltammetry Explained [resources.pcb.cadence.com]

- 15. Differential pulse voltammetry - Wikipedia [en.wikipedia.org]

- 16. Electrochemical Impedance Spectroscopy-Based Biosensors for Label-Free Detection of Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A review of electrochemical impedance spectroscopy for bioanalytical sensors - Analytical Methods (RSC Publishing) DOI:10.1039/D2AY00970F [pubs.rsc.org]

- 18. mdpi.com [mdpi.com]

- 19. Electrochemical Impedance Spectroscopy in the Characterisation and Application of Modified Electrodes for Electrochemical Sensors and Biosensors - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Optimizing EDC/NHS Coupling of N-(4-Pyrrolidin-1-yl-phenyl)-succinamic acid

Welcome to the technical support center for optimizing the EDC/NHS coupling of N-(4-Pyrrolidin-1-yl-phenyl)-succinamic acid. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this specific molecule in their conjugation workflows. Here, we will delve into the critical parameters, troubleshooting common issues, and provide robust protocols to ensure the success of your experiments.

Foundational Principles: The EDC/NHS Coupling Mechanism

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry is a "zero-length" crosslinking method, meaning no part of the crosslinker remains in the final product.[1][2] The reaction covalently links a carboxyl group, such as the one on your succinamic acid derivative, to a primary amine on a target molecule (e.g., a protein, peptide, or nanoparticle) via a stable amide bond.[2]

The process unfolds in two primary stages:

-

Carboxyl Activation: EDC reacts with the carboxylic acid to form a highly reactive, yet unstable, O-acylisourea intermediate.[1][2] This step is most efficient under slightly acidic conditions (pH 4.5-6.0).[3]

-

Intermediate Stabilization & Amine Coupling: To prevent the unstable intermediate from being hydrolyzed by water, NHS is introduced. NHS rapidly converts the O-acylisourea into a more stable, amine-reactive NHS ester.[1][2] This semi-stable ester then efficiently reacts with a primary amine on the target molecule at a physiological to slightly alkaline pH (7.0-8.5), forming the desired amide bond and releasing an N-substituted urea byproduct.[4][5]

Chemical Pathway

Caption: The two-step EDC/NHS reaction mechanism.

Troubleshooting Guide: Common Issues & Solutions

This section is structured in a question-and-answer format to directly address the most common challenges encountered during the coupling of N-(4-Pyrrolidin-1-yl-phenyl)-succinamic acid.

Q1: Why is my coupling yield consistently low or non-existent?

This is the most frequent issue and can stem from several factors. A systematic approach is key to identifying the root cause.

| Potential Cause | Explanation & Recommended Solution |

| Inactive Reagents | EDC and NHS are highly sensitive to moisture (hygroscopic).[6] Improper storage or repeated exposure to ambient air leads to hydrolysis and inactivation. Solution: Store EDC and NHS desiccated at -20°C. Always allow vials to equilibrate to room temperature before opening to prevent moisture condensation.[7] Prepare solutions immediately before use.[8] Consider purchasing fresh, high-quality reagents if activity is suspect.[9] |

| Incorrect pH | The two steps of the reaction have conflicting optimal pH ranges. Carboxyl activation is most efficient at pH 4.5-6.0, while the amine coupling step is optimal at pH 7.0-8.5.[2][5] Solution: Employ a two-step pH procedure . Perform the initial activation of your succinamic acid with EDC/NHS in a non-amine, non-carboxylate buffer like 0.1M MES at pH 5.0-6.0.[4][5] Then, either perform a buffer exchange or adjust the pH to 7.2-8.0 with a buffer like PBS before adding your amine-containing target molecule.[4][10] |

| Hydrolysis of Intermediates | The O-acylisourea intermediate is highly unstable in aqueous solutions.[11] The NHS-ester, while more stable, still has a limited half-life that decreases rapidly as pH increases (e.g., hours at pH 7, but only minutes at pH 8.6).[10][12] Solution: After the activation step (typically 15-30 minutes), proceed immediately to the amine coupling step.[8] If possible, removing excess EDC and byproducts via a desalting column before adding the amine can improve results.[5] |

| Competing Side Reactions | An undesirable side reaction is the rearrangement of the O-acylisourea intermediate to a stable, unreactive N-acylurea, which terminates the reaction for that molecule.[4][13] Solution: The addition of NHS is the primary way to mitigate this, as it rapidly converts the O-acylisourea to the NHS-ester.[14] Ensure you are using an adequate molar excess of NHS. |

| Inappropriate Buffer Choice | Buffers containing primary amines (e.g., Tris, Glycine) or carboxylates (e.g., Acetate) will compete with your reactants, quenching the reaction.[7][15] Solution: Use appropriate buffers. MES is ideal for the activation step.[3] Phosphate-buffered saline (PBS) is suitable for the coupling step.[15] |

Q2: I'm observing precipitation or aggregation during the reaction. What should I do?

Precipitation can drastically reduce yield by removing reactants from the solution.

| Potential Cause | Explanation & Recommended Solution |

| High Reagent Concentration | While a molar excess of EDC/NHS is needed, very high concentrations can sometimes cause precipitation, especially of the target molecule.[4] Solution: If precipitation occurs after adding EDC, try reducing its concentration.[9] A good starting point is a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS over the carboxyl groups of the succinamic acid.[9] |

| Protein/Target Instability | The pH of the reaction buffer may be too close to the isoelectric point (pI) of your target protein, causing its net charge to be near zero and leading to aggregation.[5] Solution: Ensure the pH of your reaction buffer is at least 1-2 units away from the pI of your target molecule.[5] Consider performing the reaction in a more dilute solution to keep all components soluble. |

| Solvent Issues | If coupling to a molecule with poor aqueous solubility, organic co-solvents may be necessary. However, ensure the solvent is "conjugation grade" (i.e., anhydrous), as trace water can inactivate EDC.[6] Solution: For reactions in organic solvents like DMF or DMSO, use anhydrous grades.[6][16] Note that this is more common for small molecule-small molecule conjugations rather than with proteins. |

Troubleshooting Workflow

Caption: A logical workflow for troubleshooting common EDC/NHS coupling issues.

Key Experimental Protocols

Protocol 1: Two-Step Aqueous Coupling

This protocol is optimized to maximize efficiency by separating the activation and coupling steps.

Materials:

-

Activation Buffer: 0.1 M MES, pH 5.0-6.0.[4]

-

Coupling Buffer: 100 mM Phosphate-buffered saline (PBS), pH 7.2-7.5.[4]

-

N-(4-Pyrrolidin-1-yl-phenyl)-succinamic acid

-

Amine-containing target molecule

-

EDC (FW: 191.7)

-

NHS (or Sulfo-NHS for aqueous solubility) (FW: 115.09)

-

Quenching Solution (Optional): 1 M Hydroxylamine or 1 M Tris, pH 8.5

-

Desalting columns (e.g., Zeba™ Spin Desalting Columns)

Procedure:

-

Preparation: Equilibrate EDC and NHS to room temperature before opening vials.[11] Dissolve the succinamic acid in Activation Buffer. Dissolve the amine-containing target in Coupling Buffer.

-

Activation Step:

-

Removal of Excess Reagents (Recommended):

-

Immediately pass the activation reaction mixture through a desalting column pre-equilibrated with Coupling Buffer.[5]

-

Collect the fractions containing the activated NHS-ester of your molecule.

-

-

Coupling Step:

-

Quenching (Optional):

-

Purification: Purify the final conjugate using an appropriate method (e.g., dialysis, size-exclusion chromatography, or another desalting column) to remove byproducts and unreacted molecules.

Protocol 2: Reaction Monitoring by LC-MS

Analytical monitoring is crucial for optimization and troubleshooting. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful tool for this purpose.[18]

-

Sample Preparation: At various time points (e.g., T=0, T=15 min activation, T=30 min coupling, T=2 hr coupling), take a small aliquot of the reaction mixture.

-

Quench the Aliquot: Immediately add an amine-containing buffer (like Tris) to the aliquot to quench any further reaction.

-

Dilution: Dilute the quenched aliquot in an appropriate mobile phase to a suitable concentration for LC-MS analysis.

-

LC-MS Analysis:

-

Use a suitable C18 reversed-phase column.

-

Employ a water/acetonitrile gradient with 0.1% formic acid.

-

Monitor the masses corresponding to:

-

Your starting succinamic acid.

-

Your starting amine-containing molecule.

-

The final desired conjugate.

-

-

By tracking the disappearance of starting materials and the appearance of the product peak, you can effectively monitor reaction progress and efficiency.[18]

-

Frequently Asked Questions (FAQs)

Q1: What are the ideal molar ratios of EDC and NHS to my succinamic acid? A common starting point is a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS over the carboxyl groups.[9] Some protocols recommend a 1:10:25 molar ratio of carboxyl groups to EDC to NHS, but this should be empirically optimized for your specific system.[15] Using a higher excess of NHS can help drive the reaction towards the more stable NHS-ester and increase yield.[19]

Q2: Should I use NHS or Sulfo-NHS? NHS is soluble in organic solvents like DMF and DMSO, while Sulfo-NHS has an added sulfonate group that makes it water-soluble.[20] For reactions in purely aqueous buffers, Sulfo-NHS is generally preferred as it can be added directly.[3] Functionally, they achieve the same chemical transformation.

Q3: How long should the activation and coupling reactions run? Activation is typically rapid, with most protocols recommending 15-30 minutes at room temperature.[8][21] The coupling reaction is usually run for 2 hours at room temperature or can be extended to overnight at 4°C.[7][8] Longer, colder incubation times can sometimes improve yields for sensitive molecules.[7]

Q4: How can I confirm my EDC/NHS reagents are still active? The hydrolysis of an NHS-ester releases NHS, which has a characteristic UV absorbance at ~260 nm.[20] You can perform a simple activity test by dissolving a small amount of the reagent in a neutral pH buffer and measuring the absorbance at 260 nm. Then, force complete hydrolysis by adding a small amount of strong base (e.g., 0.5 N NaOH). A significant increase in absorbance confirms the reagent was active.[22]

References

-

G-Biosciences. (2017). High Efficiency & Stability Protein CrossLinking with EDC & NHS. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester. Retrieved from [Link]

-

Interchim. (n.d.). NHS / sulfo-NHS. Retrieved from [Link]

-

Spherotech. (n.d.). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Retrieved from [Link]

-

Bio-protocol. (n.d.). Peptide Conjugation with the Use of EDC/NHS. Retrieved from [Link]

-

Hardick, O. (n.d.). Coupling Protocols. Retrieved from [Link]

-

ResearchGate. (2020). Is it essential to maintain low pH while activating carboxylic groups using EDC/NHS? Retrieved from [Link]

-

ACS Publications. (n.d.). A Dual-Metabolic Strategy Combining pH-Responsive Vascular Embolization and Localized Glucose Oxidase Delivery for Cascade Starvation Therapy of Tumor. Biomacromolecules. Retrieved from [Link]

-

ResearchGate. (2013). How can we assess the optimal concentration of EDC and NHS for conjugation reaction? Retrieved from [Link]

-

Reddit. (2024). How does EDC/NHS coupling ACTUALLY work? Retrieved from [Link]

-

Royal Society of Chemistry. (2025). Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution. New Journal of Chemistry. Retrieved from [Link]

-

G-Biosciences. (2015). How to determine reactivity of NHS esters on biotinylation and cross-linking reagents. Retrieved from [Link]

-

ResearchGate. (2017). Mol ratio of EDC/NHS is based on the mol of the carboxyl group or amine group? Retrieved from [Link]

-

MDPI. (n.d.). A Chemiluminescent Magnetic Enzyme Immunoassay Method for 2 Triazole Pesticide Detection in Wheat. Retrieved from [Link]

-

ResearchGate. (2020). EDC-NHS coupling not working? Retrieved from [Link]

-

PMC. (2023). A Carbodiimide-Fueled Reaction Cycle That Forms Transient 5(4H)-Oxazolones. Retrieved from [Link]

-

PMC. (n.d.). Analytical Methodologies for the Determination of Endocrine Disrupting Compounds in Biological and Environmental Samples. Retrieved from [Link]

-

PubMed. (n.d.). Amine coupling through EDC/NHS: a practical approach. Retrieved from [Link]

Sources

- 1. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - CN [thermofisher.cn]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - CH [thermofisher.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. interchim.fr [interchim.fr]

- 11. info.gbiosciences.com [info.gbiosciences.com]

- 12. benchchem.com [benchchem.com]

- 13. A Carbodiimide-Fueled Reaction Cycle That Forms Transient 5(4H)-Oxazolones - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]